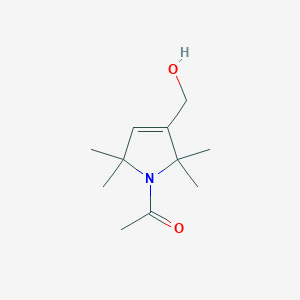

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398911 | |

| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244641-21-2 | |

| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol chemical properties

An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Introduction: A Key Intermediate in Paramagnetic Probe Synthesis

This compound is a heterocyclic organic compound of significant interest within the field of biophysical chemistry and materials science. While not a radical itself, it serves as a crucial diamagnetic precursor for the synthesis of highly stable pyrroline-based nitroxide radicals. These radicals are indispensable tools used as spin labels and probes in Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The pyrrolidine ring, particularly the sterically shielded tetramethyl variant, is known for conferring high stability to the corresponding nitroxide radical in biological systems.[1]

This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, spectral characteristics, and the scientific applications of this versatile building block. The information is tailored for researchers and professionals engaged in drug development, proteomics, and advanced materials, where the precise monitoring of molecular environments is paramount. The pyrrolidine fragment is a core structure in numerous natural products and synthetic drugs, making its derivatives valuable in medicinal chemistry.[2][3][4]

Physicochemical and Structural Properties

The compound's structure features a five-membered dihydropyrrole (pyrroline) ring, heavily substituted to enhance stability and provide functional handles for further chemical modification. The N-acetyl group protects the nitrogen atom, preventing its oxidation and allowing for controlled deprotection and subsequent oxidation to the desired nitroxide radical.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 1-[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one | [5] |

| CAS Number | 244641-21-2 | [6] |

| Molecular Formula | C₁₁H₁₉NO₂ | [7] |

| Molecular Weight | 197.27 g/mol | Inferred from Formula |

| Appearance | Crystalline solid | [1] |

| Melting Point | 110-112 °C | [7] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of pyrroline derivatives often involves multi-step processes.[2] A common and effective strategy is the ring contraction of a substituted piperidine precursor, a method derived from the Favorskii rearrangement.[8] The following protocol is a representative, field-proven workflow for producing the title compound from commercially available starting materials.

Representative Synthesis Protocol

This protocol is based on established methods for creating the 2,2,5,5-tetramethylpyrroline core structure.

Step 1: Synthesis of 3,5-Dibromo-2,2,6,6-tetramethyl-4-piperidone

-

Rationale: Bromination of the piperidone ring creates the necessary leaving groups for the subsequent ring contraction.

-

Procedure:

-

Dissolve 2,2,6,6-tetramethyl-4-piperidone in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add two equivalents of bromine (Br₂) dropwise while maintaining the temperature.

-

Stir for 12-16 hours at room temperature.

-

Quench the reaction with sodium thiosulfate solution and neutralize with sodium bicarbonate.

-

Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Favorskii Rearrangement and Ring Contraction

-

Rationale: A base-mediated rearrangement of the dibromopiperidone in the presence of a nucleophile (hydroxide) leads to the formation of the pyrroline carboxylic acid.

-

Procedure:

-

Dissolve the crude dibromopiperidone from Step 1 in a 2:1 mixture of dioxane and 3 M aqueous sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

-

The resulting precipitate, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, is collected by filtration.

-

Step 3: Acetylation of the Pyrroline Nitrogen

-

Rationale: The N-acetyl group is introduced to protect the amine, preventing it from interfering in subsequent steps and from being oxidized later.

-

Procedure:

-

Suspend the carboxylic acid from Step 2 in dichloromethane.

-

Add 1.5 equivalents of acetic anhydride and 1.2 equivalents of triethylamine.

-

Stir at room temperature for 8-12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.[9][10]

-

Step 4: Reduction of the Carboxylic Acid to the Alcohol

-

Rationale: The final step is the selective reduction of the carboxylic acid to the primary alcohol, yielding the target molecule.

-

Procedure:

-

Dissolve the acetylated acid from Step 3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Slowly add 1.5 equivalents of a reducing agent (e.g., borane-THF complex).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.

-

Synthesis Workflow Diagram

Caption: Representative four-step synthesis and purification workflow.

Spectral Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key features in standard analytical techniques.

-

¹H NMR (Proton NMR):

-

Singlet (~1.2-1.4 ppm, 12H): Four magnetically equivalent methyl groups (C2-CH₃ x2, C5-CH₃ x2).

-

Singlet (~2.1 ppm, 3H): The methyl group of the N-acetyl moiety.

-

Singlet (~4.2 ppm, 2H): The methylene protons of the hydroxymethyl group (-CH₂OH).

-

Broad Singlet (variable, 1H): The hydroxyl proton (-OH), which may exchange with D₂O.

-

Singlet (~5.7 ppm, 1H): The vinylic proton at the C4 position of the pyrroline ring.

-

-

¹³C NMR (Carbon NMR):

-

~25-30 ppm: Carbons of the four tetramethyl groups.

-

~22 ppm: Carbon of the acetyl methyl group.

-

~65-70 ppm: Carbons at C2 and C5 of the pyrroline ring.

-

~68 ppm: Methylene carbon of the hydroxymethyl group.

-

~125-140 ppm: Two quaternary carbons of the double bond (C3 and C4).

-

~168-170 ppm: Carbonyl carbon of the N-acetyl group.

-

-

IR (Infrared) Spectroscopy:

-

Broad peak ~3400 cm⁻¹: O-H stretching of the alcohol group.

-

Sharp, strong peak ~1640-1660 cm⁻¹: C=O stretching of the tertiary amide (acetyl group).

-

Medium peak ~1650 cm⁻¹: C=C stretching of the pyrroline ring (may overlap with amide).

-

Strong peaks ~2850-2970 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 198.1494 for C₁₁H₂₀NO₂⁺.

-

Fragmentation: Common fragmentation patterns would include the loss of water (-18), the acetyl group (-43), and the hydroxymethyl group (-31).

-

Reactivity and Applications

The primary utility of this compound lies in its role as a precursor to functionalized nitroxide spin labels.[1]

-

Deprotection and Oxidation: The N-acetyl group can be removed under basic or acidic hydrolysis. The resulting secondary amine is then readily oxidized (e.g., with m-CPBA or H₂O₂/Na₂WO₄) to the stable nitroxide radical.

-

Functionalization of the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be:

-

Oxidized to an aldehyde or carboxylic acid for bioconjugation reactions.

-

Esterified or etherified to attach linkers or other functional moieties.

-

Converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution reactions.[11]

-

This dual functionality makes it a valuable platform for creating a diverse library of spin labels tailored for specific applications, such as probing protein structures, studying nucleic acids, or developing materials with unique magnetic properties.[1]

Logical Pathway to Application

Caption: Pathway from precursor to its application as a spin label probe.

Conclusion

This compound is a highly valuable, non-radical intermediate for synthetic chemists in the field of paramagnetic labeling. Its stable core, protected nitrogen, and reactive hydroxyl group provide a robust and versatile platform for designing custom spin probes. Understanding its chemical properties and synthetic pathways is essential for leveraging its full potential in advanced biophysical research and the development of novel diagnostic and therapeutic agents.

References

-

Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group. Request PDF. Available at: [Link]

-

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. Autech Scientific. Available at: [Link]

-

Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]

-

This compound CAS#: 244641-21-2. ChemWhat. Available at: [Link]

-

5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide: A New Efficient Phosphorylated Nitrone for the in Vitro and in Vivo Spin Trapping of Oxygen-Centered Radicals. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. Available at: [Link]

-

Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. Available at: [Link]

-

3-Acetyl-1H-pyrroline. NIST WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-乙酰基-2,2,5,5-四甲基-3-吡咯啉-3-甲醇 CAS号:244641-21-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 6. This compound | 244641-21-2 [amp.chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals [mdpi.com]

- 9. usbio.net [usbio.net]

- 10. usbio.net [usbio.net]

- 11. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a specialized heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The synthesis leverages the commercially available precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which undergoes a robust reduction followed by N-acetylation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the chemical principles that govern the transformations. All procedures are designed to be self-validating and are supported by authoritative references.

Introduction

The pyrroline scaffold is a privileged structure in organic chemistry, forming the core of numerous natural products and pharmacologically active compounds. The tetramethyl-substituted pyrroline series, in particular, offers a sterically hindered and stable framework that can be functionalized to explore novel chemical space. The target molecule, this compound, combines the pyrroline core with a primary alcohol and an N-acetyl group, providing multiple points for further chemical modification. This guide details an efficient and reliable synthetic route from a readily accessible starting material.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide.

-

Step 1: Reduction of the Amide. The carboxamide group at the C3 position is reduced to a primary alcohol (a methanol group) using a powerful hydride reducing agent.

-

Step 2: N-Acetylation. The secondary amine of the pyrroline ring is acetylated to yield the final target compound.

The overall workflow is depicted below.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol

Principle and Rationale

The conversion of a carboxamide to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can effect this change, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for its high reactivity and efficacy in reducing amides.[1] The reaction proceeds via the formation of a complex aluminate intermediate, which, upon hydrolytic workup, yields the desired alcohol. The use of an anhydrous ethereal solvent, such as Tetrahydrofuran (THF), is critical, as LiAlH₄ reacts violently with protic solvents like water.

The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then coordinates to the aluminum species. Subsequent hydride transfers and coordination ultimately lead to the reduction of the carbonyl group to a methylene group, which upon workup is protonated to the alcohol.

Caption: Simplified mechanism of LiAlH₄ amide reduction.

Detailed Experimental Protocol

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄, 2.0 - 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Suspend Lithium Aluminum Hydride (2.5 eq) in anhydrous THF (approx. 20 mL per gram of LiAlH₄) in the flask and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in anhydrous THF (approx. 10 mL per gram) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

-

Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF and diethyl ether.

-

Extraction: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford pure 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol.

Part 2: Synthesis of this compound

Principle and Rationale

N-acetylation is a common and straightforward method for protecting amines or modifying the properties of a molecule. The reaction of a primary or secondary amine with acetic anhydride is a classic example of nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the pyrroline ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[3] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group. A base, such as triethylamine or pyridine, is often added to neutralize the acetic acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-methanol (1.0 eq)

-

Acetic Anhydride (Ac₂O, 1.2 - 1.5 eq)

-

Triethylamine (Et₃N, 1.5 eq) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated copper (II) sulfate solution (CuSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 20 mL per gram).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous CuSO₄ solution (to remove pyridine if used), saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Data Summary

The following table provides representative quantities and expected outcomes for the synthesis based on a 10 mmol scale of the starting carboxamide.

| Step | Starting Material | Reagents | Solvent | Conditions | Expected Yield | Product |

| 1 | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.68 g, 10 mmol) | LiAlH₄ (0.95 g, 25 mmol) | Anhydrous THF (50 mL) | Reflux, 4-6 h | 75-85% | 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol |

| 2 | 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol (1.55 g, 10 mmol) | Acetic Anhydride (1.14 mL, 12 mmol), Triethylamine (2.09 mL, 15 mmol) | Anhydrous DCM (30 mL) | Room Temp, 2-4 h | 85-95% | This compound |

References

- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem Technical Support.

- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Data table].

- CDN. (n.d.).

- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Diagram].

- Sigma-Aldrich. (n.d.). 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. Product Page.

- Liu, Y., et al. (2014). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3471.

- CEM Corporation. (n.d.). Automated N-Terminal Acetylation.

- Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312.

- Organic Syntheses. (n.d.). 3-pyrroline. Procedure.

- Donohoe, T. J., et al. (2012). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 17(12), 14356-14416.

- Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis.

- Alkali Scientific. (n.d.). 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, 1 X 5 g. Product Page.

- Kirilyuk, I. A., et al. (2016). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 21(11), 1549.

- Nguyen, T. V., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 118-128.

- Google Patents. (n.d.). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.

- Sigma-Aldrich. (n.d.). 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. Product Page.

Sources

An In-Depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (CAS 244641-21-2): A Spin-Label Analogue for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Nitroxide Spin Labels in Modern Biosciences

In the landscape of contemporary biophysical research, the ability to elucidate the structure, dynamics, and interactions of macromolecules is paramount. Among the powerful techniques available, Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy offers a unique window into the conformational landscapes of proteins and other biological assemblies.[1][2][3] This guide focuses on a specialized compound within the nitroxide spin-label family: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (CAS No. 244641-21-2). While specific literature on this compound is sparse, its structural motifs suggest its utility as a spin-label analogue. This document, therefore, serves as a comprehensive technical guide, synthesizing information from related compounds and established methodologies to provide a holistic understanding of its properties, synthesis, and potential applications.

The core of this and similar spin labels is the stable nitroxyl radical (N-O•) housed within a heterocyclic pyrroline ring. The unpaired electron of the nitroxide is sensitive to its local environment, and its EPR spectrum provides rich information on the mobility, polarity, and accessibility of the labeled site.[2] The tetramethyl groups adjacent to the nitroxide moiety are crucial for its stability, preventing rapid degradation in biological systems.[4][5] The functionalization at the 3-position, in this case, a hydroxymethyl group, and the acetylation of the ring nitrogen, are key determinants of the compound's specific properties and applications.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 244641-21-2 | [6] |

| Molecular Formula | C₁₁H₁₉NO₂ | [7] |

| Molecular Weight | 197.27 g/mol | [6] |

| Appearance | White Solid | |

| Melting Point | 110-112 °C | [6][7] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |

Structural Analysis:

The molecule's structure is characterized by three key features:

-

The Pyrroline Nitroxide Core: This five-membered heterocyclic ring with a nitroxyl radical is the paramagnetic heart of the molecule. The pyrroline ring is known to confer greater stability against bioreduction compared to six-membered piperidine rings.[8]

-

The N-Acetyl Group: The acetylation of the pyrroline nitrogen is a significant modification. N-terminal acetylation in proteins is known to influence helical stability and membrane binding properties.[9][10][11][12] In the context of a spin label, this group may modulate solubility, stability, and interactions with the local environment of the labeled macromolecule. It could potentially reduce the basicity of the nitrogen and influence hydrogen bonding capabilities.

-

The 3-Hydroxymethyl Group: This functional group provides a site for potential further derivatization. The hydroxyl group can be activated, for instance, by conversion to a mesylate, to create a reactive site for covalent attachment to biomolecules. A related compound, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol, is noted as a highly reactive spin-label analogue, underscoring this potential.

Plausible Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Detailed Protocol (Hypothetical):

-

Favorskii Rearrangement: Starting from the readily available 2,2,6,6-tetramethyl-4-piperidone, a Favorskii rearrangement can be employed to contract the six-membered ring into a five-membered pyrroline ring, yielding 3-carboxy-2,2,5,5-tetramethyl-3-pyrroline.

-

Esterification: The resulting carboxylic acid is then esterified, for example, by reaction with thionyl chloride followed by methanol, to produce the methyl ester, 3-carbomethoxy-2,2,5,5-tetramethyl-3-pyrroline.

-

Reduction: The ester is subsequently reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to give 3-hydroxymethyl-2,2,5,5-tetramethyl-3-pyrroline.

-

N-Acetylation: The final step involves the acetylation of the secondary amine of the pyrroline ring. This can be achieved by reacting the product from the previous step with acetic anhydride or acetyl chloride, often in the presence of a mild base to neutralize the acid byproduct.[13][14]

Self-Validation and Characterization:

Each step of the synthesis would require rigorous purification, typically by column chromatography, and characterization to confirm the structure of the intermediates and the final product. The following analytical techniques would be crucial:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the diamagnetic precursor (the hydroxylamine, obtained by reduction of the nitroxide) or the final product after reduction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), amide carbonyl (C=O), and C=C double bond.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: To confirm the presence of the stable nitroxyl radical in the final product and its intermediates after the nitroxide is formed (if not already present).

Applications in Site-Directed Spin Labeling (SDSL) EPR

The primary application of this compound is as a precursor to a reactive spin label for SDSL-EPR studies of biomolecules.[1][2][3] The hydroxymethyl group can be activated to create a reactive moiety that can be covalently attached to a specific site on a protein, typically a cysteine residue.

Caption: General workflow for a Site-Directed Spin Labeling EPR experiment.

Experimental Protocol for SDSL:

-

Protein Engineering: The first step is to introduce a cysteine residue at the desired site in the protein of interest using site-directed mutagenesis. Any native, accessible cysteine residues that are not of interest should be mutated to another amino acid, such as serine or alanine, to ensure specific labeling.

-

Spin Label Activation: The hydroxyl group of this compound is activated. A common method is to convert it to a methanethiosulfonate (MTS) group, creating a highly reactive MTSL analogue. This can be achieved by reacting the alcohol with methanesulfonyl chloride to form a mesylate, followed by displacement with a thiosulfate salt.

-

Covalent Labeling: The purified protein is incubated with an excess of the activated spin label. The reactive group of the spin label will specifically react with the sulfhydryl group of the introduced cysteine residue, forming a covalent bond.

-

Purification: After the labeling reaction, it is crucial to remove any unreacted, free spin label from the protein sample. This is typically done using size-exclusion chromatography or dialysis.

-

EPR Analysis: The spin-labeled protein is then analyzed by EPR spectroscopy. The resulting spectrum provides information about the local environment of the spin label. For instance, a highly mobile label will give a sharp three-line spectrum, while a restricted label will result in a broader, more complex spectrum. For distance measurements between two labeled sites, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) are employed.[15]

The Significance of the N-Acetyl Group

The N-acetyl moiety likely plays a multifaceted role in modulating the properties of the spin label:

-

Biocompatibility and Stability: N-acetylation can increase the stability of the pyrroline ring system in biological environments by protecting the nitrogen from unwanted side reactions. It may also influence the susceptibility of the nitroxide to reduction by cellular components like ascorbate.[16]

-

Solubility: The acetyl group can alter the hydrophilicity/hydrophobicity of the molecule, which can be important for labeling proteins in different environments (e.g., soluble vs. membrane-bound proteins).

-

Local Interactions: The amide bond of the acetyl group can participate in hydrogen bonding, potentially influencing the local conformation and dynamics of the spin label when attached to a protein. This could lead to a more defined set of rotamers, which can be advantageous for structural interpretations of EPR data.

Conclusion and Future Perspectives

This compound represents a potentially valuable, yet under-characterized, member of the nitroxide spin-label family. Its structure suggests a stable and versatile platform for SDSL-EPR studies. The presence of the N-acetyl group offers an intriguing modification that may confer unique properties regarding stability and local interactions.

For researchers in drug development and structural biology, this compound and its derivatives could serve as powerful tools to probe drug-protein interactions, allosteric mechanisms, and the conformational changes that underpin biological function. Future work should focus on the detailed synthesis and characterization of this molecule, followed by its application in well-defined biological systems to fully elucidate its potential as a next-generation spin label.

References

- Klug, C. S., & Feix, J. B. (2008). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Cell Biology, 84, 617-658.

- Altenbach, C., Lopez, C. J., Hideg, K., & Hubbell, W. L. (2015). Exploring structure, dynamics, and topology of nitroxide spin-labeled proteins using continuous wave EPR. In Future of Electron Paramagnetic Resonance, pp. 143-171.

- Hubbell, W. L., McHaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783.

- Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrroline and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550.

- Kuppusamy, P., & Zweier, J. L. (2004). The chemistry and biology of nitroxide compounds. Antioxidants & Redox Signaling, 6(3), 561-575.

- Bartels, T., Ahlstrom, L. S., Leftin, A., Kamp, F., Haass, C., Brown, M. F., & Beyer, K. (2010). The N-terminus of α-synuclein is essential for lipid binding and aggregation. Biophysical Journal, 99(7), 2116-2124.

- Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2, 2, 5, 5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312.

- Soule, B. P., et al. (2007). The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine, 42(11), 1632-1650.

- Flores-Santana, W., et al. (2011). The Specificity of Nitroxyl Chemistry Is Unique Among Nitrogen Oxides in Biological Systems. Antioxidants & Redox Signaling, 14(9), 1659-1674.

-

Site-directed spin labeling. (2023, November 27). In Wikipedia. [Link]

- Kálai, T., & Hideg, K. (2009). Synthesis of new pyrroline nitroxides with ethynyl functional group. Synthesis, 2009(15), 2533-2538.

- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Electrochemical N-Acylation of Indazoles. Organic Letters, 21(2), 457-460.

- Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in Biochemical Sciences, 27(6), 288-295.

- Sajfutdinow, M., et al. (2016). An efficient EPR spin-labeling method enables insights into conformational changes in DNA. Nucleic Acids Research, 44(13), e118.

- Fauvet, B., et al. (2012). N-terminal acetylation of α-synuclein promotes amorphous aggregates and impairs membrane binding. Journal of Biological Chemistry, 287(18), 14785-14802.

- Gold, B., et al. (2019). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 24(16), 2908.

-

ChemWhat. (n.d.). This compound CAS#: 244641-21-2. Retrieved from [Link]

- Kálai, T., et al. (2020).

- Kang, L., et al. (2013). N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. Journal of Biological Chemistry, 288(48), 34538-34548.

- Németh, K., et al. (2020).

- Maltsev, A. S., et al. (2012). Impact of N-Terminal Acetylation of α-Synuclein on Its Random Coil and Lipid Binding Properties. Biochemistry, 51(25), 5068-5076.

- Mitchell, N. J., et al. (2015). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Tetrahedron Letters, 56(23), 3099-3101.

- Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312.

- Hideg, K., & Lex, L. (1986). A convenient synthesis of 3-formyl-2,2,5,5-tetramethyl-Δ3-pyrroline-1-oxyl and its derivatives.

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

Sources

- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 3. Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-乙酰基-2,2,5,5-四甲基-3-吡咯啉-3-甲醇 CAS号:244641-21-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 7. usbio.net [usbio.net]

- 8. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of N-terminal acetylation of α-synuclein on its random coil and lipid binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of N-Terminal Acetylation of α-Synuclein on Its Random Coil and Lipid Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

- 14. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An efficient EPR spin-labeling method enables insights into conformational changes in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol: A Spin-Label Analogue for Probing Biomolecular Structure and Dynamics

This technical guide provides a comprehensive overview of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a nitroxide spin-label analogue, for researchers, scientists, and drug development professionals. This document delves into the core properties, a proposed synthesis pathway, and detailed protocols for its application in site-directed spin labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to Site-Directed Spin Labeling and the Role of Novel Probes

Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides invaluable insights into the structure, dynamics, and conformational changes of biomolecules.[1][2] The core principle involves the introduction of a paramagnetic probe, typically a stable nitroxide radical, at a specific site within a protein or nucleic acid.[3] Subsequent analysis by Electron Paramagnetic Resonance (EPR) spectroscopy allows for the measurement of distances between pairs of spin labels, solvent accessibility of the labeled site, and the motional dynamics of the spin label's local environment.[4][5] These parameters, in turn, reveal critical information about the biomolecule's function and interactions.

The choice of spin label is paramount to the success of an SDSL-EPR experiment. While the methanethiosulfonate spin label (MTSL) is widely used, the development of novel spin-label analogues with varied structural and chemical properties is crucial for expanding the scope and resolution of these studies.[1] this compound represents a promising, albeit less characterized, spin-label analogue. Its pyrroline core offers a degree of rigidity, while the acetyl group and hydroxyl functionality provide avenues for further chemical modification and may influence its interaction with the local environment.

Physicochemical Properties of this compound

This section details the known and inferred properties of the title compound, providing a foundation for its application as a spin-label analogue.

Chemical Structure and Core Attributes

The foundational structure of this spin-label analogue is the 2,2,5,5-tetramethyl-3-pyrroline ring. The steric bulk provided by the four methyl groups adjacent to the nitroxide moiety contributes to its stability by shielding the radical from reduction.[6] The acetyl group at the nitrogen atom modulates the electronic properties of the pyrroline ring and its hydrophobicity.

| Property | Value | Source |

| Chemical Name | This compound | [7][8] |

| CAS Number | 244641-21-2 | [7] |

| Molecular Formula | C11H19NO2 | [7] |

| Molecular Weight | 197.27 g/mol | [7] |

| Appearance | Inferred to be a solid | [7] |

| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Characteristics (Inferred)

-

EPR Spectrum: When attached to a biomolecule, the X-band EPR spectrum is expected to be a three-line nitroxide signal. The lineshape will be sensitive to the rotational mobility of the spin label. In a highly mobile state (e.g., in a flexible loop of a protein), narrow lines will be observed. Conversely, restricted motion (e.g., in a folded domain or a membrane-embedded region) will lead to significant line broadening.[5]

-

NMR Spectrum: Due to the paramagnetic nature of the nitroxide radical, the NMR signals of the spin label itself and nearby nuclei in the labeled biomolecule will be broadened beyond detection.

-

Mass Spectrometry: The compound should be readily characterizable by standard mass spectrometry techniques, with the molecular ion peak corresponding to its molecular weight.

Synthesis and Functionalization for Bioconjugation

A detailed, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible synthetic route can be devised based on established pyrroline chemistry.[9][10][11] The following is a proposed synthetic workflow.

Proposed Synthesis Protocol

Step 1: Esterification of the Carboxylic Acid. 2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl-3-carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

Step 2: Reduction of the Ester to the Alcohol. The methyl ester is then reduced to the primary alcohol, 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

Step 3: Acetylation of the Pyrroline Nitrogen. The resulting alcohol is acetylated at the pyrroline nitrogen using acetic anhydride, typically in the presence of a base like pyridine, to yield the final product, this compound.

Step 4: Functionalization for Cysteine Labeling. To be used in SDSL, the hydroxyl group of the title compound needs to be converted into a reactive moiety that specifically targets cysteine residues. A common strategy is to convert the alcohol to a methanethiosulfonate group. This can be achieved by first converting the alcohol to a mesylate using methanesulfonyl chloride and a base, followed by reaction with a thiosulfate salt.

Application in Site-Directed Spin Labeling EPR

The functionalized this compound analogue can be used to label cysteine residues introduced into a protein of interest via site-directed mutagenesis.

Experimental Workflow for SDSL-EPR

Detailed Protocol for Protein Spin Labeling

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation: The protein of interest, with a unique cysteine residue at the desired labeling site, should be purified and buffer-exchanged into a suitable labeling buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4).

-

Reduction of Cysteine: To ensure the cysteine thiol is in its reduced state, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature.

-

Removal of Reducing Agent: The reducing agent must be removed prior to labeling to prevent its reaction with the spin label. This is typically achieved by size-exclusion chromatography or dialysis.

-

Spin Labeling Reaction: Add a 10 to 20-fold molar excess of the functionalized this compound spin label (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.

-

Removal of Unreacted Spin Label: It is critical to remove any free spin label as it will interfere with the EPR measurements. This is typically done using size-exclusion chromatography, dialysis, or spin columns.

-

Verification of Labeling: The efficiency of the labeling reaction can be assessed by comparing the EPR signal intensity of the labeled protein to a standard of known concentration or by mass spectrometry.

EPR Data Acquisition and Interpretation

The labeled protein sample is then loaded into an EPR tube and the spectrum is acquired. The resulting EPR lineshape provides information on the mobility of the spin label.

-

Mobility: The rotational correlation time (τc) of the spin label can be estimated from the EPR lineshape. A τc in the sub-nanosecond range indicates high mobility, while a τc of several nanoseconds or more suggests restricted motion.

-

Solvent Accessibility: The accessibility of the spin label to paramagnetic broadening agents (e.g., NiEDDA) can be determined by measuring the change in the EPR signal intensity upon addition of the agent. This provides information on whether the labeled site is on the protein surface or buried within the structure.

-

Distance Measurements: For proteins labeled with two spin labels, pulsed EPR techniques such as Double Electron-Electron Resonance (DEER) can be used to measure the distance between the two paramagnetic centers, providing structural constraints.[1]

Advantages and Considerations

The use of this compound as a spin-label analogue offers several potential advantages:

-

Stability: The tetramethyl-substituted pyrroline core is known for its relative stability in reducing biological environments.[6][12]

-

Defined Linker: The rigid pyrroline ring provides a more defined linker between the protein backbone and the nitroxide radical compared to more flexible labels, which can lead to more precise distance measurements.

-

Modifiable Handle: The acetyl group and the precursor hydroxyl group offer opportunities for further chemical modifications to tune the properties of the spin label.

Considerations:

-

Synthesis: The multi-step synthesis and functionalization may be challenging.

-

Perturbation: As with any label, it is important to verify that the introduction of the spin label does not significantly perturb the structure or function of the biomolecule. This can be assessed using functional assays or other biophysical techniques.

-

Characterization: Due to the limited availability of published data, initial characterization of the synthesized and functionalized label is crucial.

Conclusion

This compound holds promise as a valuable addition to the toolkit of spin labels for SDSL-EPR studies. Its unique structural features may provide complementary information to that obtained with more traditional spin labels. While further research is needed to fully characterize its properties and optimize its application, this guide provides a solid foundation for researchers to begin exploring the potential of this spin-label analogue in their investigations of biomolecular structure and dynamics.

References

-

Bonucci, A., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 25(46), 1057-1067. Available at: [Link]

-

Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. Available at: [Link]

-

Jass, J., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. RSC Advances, 6(59), 54088-54103. Available at: [Link]

-

Peter, C., et al. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1149, 339-357. Available at: [Link]

-

Oh, K. J., et al. (2000). Site-Directed Spin Labeling of Proteins. In: Methods in Molecular Biology, vol 121. Humana Press, Totowa, NJ. Available at: [Link]

-

Sahu, I. D., & Lorigan, G. A. (2020). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Molecules, 25(21), 5021. Available at: [Link]

-

Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. Available at: [Link]

-

Nguyen, T. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 118-128. Available at: [Link]

-

Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. Available at: [Link]

-

van Amsterdam, S. E. (2004). EPR and NMR spectroscopy of spin-labeled proteins. Scholarly Publications Leiden University. Available at: [Link]

-

Bionbe. (n.d.). 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. Product Page. Available at: [Link]

-

Shafigulin, R. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. Available at: [Link]

-

Jana, S., et al. (2021). Investigating Protein Interactions Using Electron Paramagnetic Resonance Spectroscopy. KOPS - University of Konstanz. Available at: [Link]

-

Deblander, J., et al. (2015). An Efficient One-Pot Synthesis of Pyrrolines and Tetrahydropyridines from Their Chloro-Precursors via in situ Aza-Wittig Reaction. Request PDF on ResearchGate. Available at: [Link]

-

Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312. Available at: [Link]

-

Jagtap, A. P., et al. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(1), 78-85. Available at: [Link]

-

Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available at: [Link]

-

Troeira, Henriques, S., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(11), 1937. Available at: [Link]

-

Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. Available at: [Link]

-

Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. Available at: [Link]

-

ChemWhat. (n.d.). This compound. Product Page. Available at: [Link]

Sources

- 1. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]

- 2. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. 1-乙酰基-2,2,5,5-四甲基-3-吡咯啉-3-甲醇 CAS号:244641-21-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a heterocyclic compound with potential applications as a spin-label analogue. This document details its fundamental molecular and physical properties, outlines a proposed synthetic pathway, and discusses methods for its characterization. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the synthesis and utilization of novel pyrroline derivatives.

Introduction

Pyrrolidine and its unsaturated analogue, pyrroline, are five-membered nitrogen-containing heterocyclic scaffolds that are of significant interest in medicinal chemistry. These structures are found in a wide array of biologically active natural products and synthetic drug molecules. The conformational flexibility and the ability to introduce various substituents make the pyrrolidine/pyrroline ring a versatile template for exploring chemical space in drug discovery. Specifically, tetramethyl-substituted pyrroline derivatives are often utilized as core structures for stable nitroxide radicals, which serve as spin labels for biophysical studies. This guide focuses on the acetylated derivative, this compound, providing in-depth technical information for its synthesis and characterization.

Molecular and Physicochemical Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | 244641-21-2 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 110-112 °C | [2] |

| Solubility | Soluble in acetone, dichloromethane, ethanol, and methanol. | [2] |

| Category | Heterocycles, Spin Labeling Compounds | [1] |

Synthesis of this compound

Proposed Synthetic Pathway:

A proposed synthetic workflow for the target compound.

Step 1: Acetylation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

The synthesis commences with the acetylation of the secondary amine of the pyrroline ring. This is a standard N-acetylation reaction.

-

Protocol:

-

Dissolve 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution. If pyridine is not used as the solvent, a non-nucleophilic base like triethylamine (1.2 eq) should be added to scavenge the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.

-

-

Causality of Experimental Choices:

-

Acetic anhydride is a common and effective acetylating agent.

-

The use of a base is crucial to neutralize the acetic acid formed, which could otherwise protonate the starting material and hinder the reaction. Pyridine can act as both a solvent and a base.

-

The reaction is performed at a low initial temperature to control the exothermic reaction.

-

Step 2: Dehydration of the Amide to a Nitrile

The primary amide is then dehydrated to the corresponding nitrile.

-

Protocol:

-

Combine 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

-

The reaction conditions will depend on the chosen reagent. If using P₂O₅, the mixture may need to be heated. If using SOCl₂, the reaction is typically performed in an inert solvent at reflux.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, the workup will involve careful quenching of the dehydrating agent, followed by extraction and purification to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonitrile.

-

-

Causality of Experimental Choices:

-

Dehydrating agents like P₂O₅ and SOCl₂ are effective for converting primary amides to nitriles. The choice of reagent may depend on the scale of the reaction and the desired purity.

-

Step 3: Reduction of the Nitrile to an Aldehyde

The nitrile is then partially reduced to an aldehyde.

-

Protocol:

-

Dissolve 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in a suitable solvent.

-

Stir the reaction at -78 °C for a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbaldehyde.

-

-

Causality of Experimental Choices:

-

DIBAL-H is a common reagent for the partial reduction of nitriles to aldehydes. The low temperature is critical to prevent over-reduction to the primary amine.

-

Step 4: Reduction of the Aldehyde to an Alcohol

The final step is the reduction of the aldehyde to the primary alcohol.

-

Protocol:

-

Dissolve 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the slow addition of water or a saturated ammonium chloride solution.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

-

-

Causality of Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones and will not reduce the acetyl group or the double bond in the pyrroline ring.

-

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrroline ring, the acetyl methyl group, the methylene protons of the hydroxymethyl group, and the vinylic proton. The chemical shifts and coupling patterns will be indicative of the molecular structure.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the quaternary carbons of the pyrroline ring, the sp² carbons of the double bond, and the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

-

A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the amide (acetyl) group (around 1650 cm⁻¹).

-

C-H stretching bands for the alkyl groups (around 2850-3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 197.27. Fragmentation patterns can provide further structural information.

Characterization Workflow:

Workflow for the characterization of the final product.

Potential Applications in Drug Development and Research

As a "spin-label analogue," this compound can be a precursor to stable nitroxide radicals. These spin labels are valuable tools in biophysical research, particularly in the study of biomolecular structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

The hydroxyl group provides a reactive handle for covalent attachment to biomolecules such as proteins or nucleic acids. Once attached, the spin label can provide information about:

-

Local environment and dynamics of the labeled site.

-

Distances between two spin-labeled sites.

-

Conformational changes in biomolecules upon ligand binding or other perturbations.

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for their own biological activities.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

References

- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound.

- United States Biological. (n.d.). This compound - Data Sheet.

Sources

Solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key spin-label analogue. While qualitative data indicates solubility in polar protic and aprotic solvents, this guide addresses the notable absence of quantitative solubility data in publicly accessible literature. By elucidating the core physicochemical principles that govern the solubility of this compound, this document empowers researchers to systematically approach solvent selection and experimental design. A detailed, self-validating protocol for the quantitative determination of solubility is provided, enabling laboratories to generate robust and reproducible data. This guide is structured to bridge the gap between theoretical understanding and practical application, serving as an essential resource for professionals in chemical synthesis, pharmaceutical development, and materials science.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₉NO₂.[1][2][3] It is recognized as a spin-label analogue, a class of molecules with applications in electron paramagnetic resonance (EPR) spectroscopy to probe molecular structure and dynamics. Understanding its solubility profile is paramount for its effective use in these applications, as well as in chemical reactions and formulation development.

Physicochemical Properties:

-

Molecular Weight: 197.27 g/mol

-

Appearance: White Solid[4]

-

Qualitative Solubility: Soluble in Acetone, Dichloromethane, Ethanol, and Methanol.[4][5][6]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is dictated by the interplay of its distinct functional groups.

Molecular Structure and Polarity

The molecular structure of this compound features both polar and non-polar regions, which govern its interactions with various organic solvents.

-

Polar Moieties: The presence of a hydroxyl (-OH) group and an acetyl (-COCH₃) group introduces polarity to the molecule. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. These groups enhance solubility in polar solvents.[6]

-

Non-Polar Moieties: The tetramethyl-substituted pyrroline ring constitutes the non-polar, hydrophobic portion of the molecule. This region contributes to solubility in less polar organic solvents through van der Waals interactions.

The balance between the polar functional groups and the non-polar hydrocarbon backbone will determine the optimal solvent for this compound.

The Role of Hydrogen Bonding

Hydrogen bonding is a critical factor in the dissolution of this compound in protic solvents like ethanol and methanol. The hydroxyl group can form strong hydrogen bonds with these solvents, facilitating the solvation process. Similarly, the carbonyl oxygen of the acetyl group can accept hydrogen bonds from protic solvents.

Diagram: Molecular Interactions Influencing Solubility

Below is a conceptual diagram illustrating the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent.

Caption: Intermolecular forces between the solute and a polar protic solvent.

Experimental Determination of Solubility

Given the absence of quantitative solubility data, the following section provides a robust, step-by-step protocol for its determination. This method is designed to be adaptable to a range of organic solvents.

Materials and Equipment

-

This compound

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Micropipettes

-

Volumetric flasks

-

A selection of organic solvents (e.g., acetone, dichloromethane, ethanol, methanol, ethyl acetate, toluene, hexane)

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The process for determining solubility can be systematically approached, from initial qualitative screening to precise quantitative measurement.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrated, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved solute.

-

Calculate the solubility in g/100mL or other appropriate units.

-

-

Spectroscopic/Chromatographic Analysis (for volatile solvents):

-

Accurately dilute the filtered aliquot with a known volume of the same solvent.

-

Quantify the concentration of the compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Back-calculate the original concentration in the saturated solution to determine the solubility.

-

Data Presentation and Interpretation

To ensure data is captured in a structured and comparable format, the following table is recommended for recording experimental solubility measurements.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Acetone | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 |

Note: This table serves as a template for recording experimentally determined values.

Conclusion

This technical guide has provided a detailed framework for understanding and quantifying the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a practical, robust experimental protocol, researchers are now equipped to generate the precise solubility data required for their specific applications. The methodologies outlined herein are designed to ensure scientific integrity and reproducibility, fostering a deeper understanding of this important spin-label analogue's behavior in solution.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound CAS#: 244641-21-2 [chemicalbook.com]

- 3. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. nguyenstarch.com [nguyenstarch.com]

The Enduring Radical: A Technical Guide to the Discovery and History of Pyrroline-Based Nitroxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and history of pyrroline-based nitroxide radicals. From their conceptual origins rooted in the broader history of stable free radicals to their synthesis and characterization, this document traces the evolution of these versatile molecules. It delves into the key scientific breakthroughs, the development of synthetic methodologies, and the instrumental role of Electron Paramagnetic Resonance (EPR) spectroscopy in unraveling their unique properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the enduring legacy and future potential of pyrroline-based nitroxide radicals.

A Legacy of Stability: The Dawn of Nitroxide Chemistry

The story of pyrroline-based nitroxides is a chapter in the larger narrative of stable free radicals, a class of molecules that once challenged the conventional wisdom of chemical bonding. The journey began in 1845 with the discovery of the first stable inorganic nitroxide, Frémy's salt (potassium nitrosodisulfonate), by Edmond Frémy.[1] This violet-colored radical, stable in aqueous solution, opened the door to the possibility of isolating and studying molecules with unpaired electrons.

The early 20th century saw further progress with the synthesis of the first organic nitroxide, porphyrexide, by Piloty and Schwerin in 1901.[2][3] This was followed by the preparation of diaryl nitroxides by Wieland and his collaborators in 1914.[2][3] However, it was the synthesis of the sterically hindered piperidine-based nitroxide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), by Lebedev and Kazarnovskii in 1959 that marked a pivotal moment.[2] The exceptional stability of TEMPO, conferred by the four methyl groups flanking the nitroxide moiety, made it a readily accessible and versatile tool for a wide range of chemical investigations.

The groundwork laid by these early pioneers set the stage for the exploration of other heterocyclic nitroxide systems, including the five-membered pyrroline ring. The development of synthetic methods for piperidine, pyrroline, and pyrrolidine nitroxide derivatives in the late 1950s by researchers like Rozantsev and his colleagues was instrumental in expanding the library of stable nitroxide radicals.[3]

The Emergence of the Pyrroline Scaffold: A New Frontier

While the piperidine-based TEMPO and its derivatives initially dominated the field, the unique electronic and structural features of the five-membered pyrroline ring offered new avenues for exploration. The double bond in the pyrroline ring, in conjugation with the nitroxide group, influences the spin density distribution and, consequently, the radical's reactivity and spectroscopic properties.

A significant milestone in the history of pyrroline-based nitroxides was the development of synthetic routes to the parent compound, 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl . One of the key early methods for the synthesis of five-membered nitroxides, including those of the pyrroline series, involved the ring contraction of piperidine derivatives.[4] This approach, often utilizing the Favorskii rearrangement, provided a versatile entry point to the pyrroline scaffold.[4]